L-Folinic acid

Description

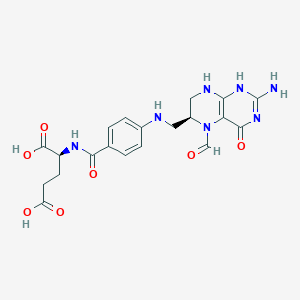

Levoleucovorin is the enantiomerically active form of Folinic Acid (also known as 5-formyl tetrahydrofolic acid or leucovorin). Commercially available leucovorin is composed of a 1:1 racemic mixture of the dextrorotary and levorotary isomers, while levoleucovorin contains only the pharmacologically active levo-isomer. In vitro, the levo-isomer has been shown to be rapidly converted to the biologically available methyl-tetrahydrofolate form while the dextro form is slowly excreted by the kidneys. Despite this difference in activity, the two commercially available forms have been shown to be pharmacokinetically identical and may be used interchangeably with limited differences in efficacy or side effects (Kovoor et al, 2009). As folate analogs, levoleucovorin and leucovorin are both used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR). They are indicated for use as rescue therapy following use of high-dose methotrexate in the treatment of osteosarcoma or for diminishing the toxicity associated with inadvertent overdosage of folic acid antagonists. Levoleucovorin, as the product Fusilev (FDA), has an additional indication for use in combination chemotherapy with 5-fluorouracil in the palliative treatment of patients with advanced metastatic colorectal cancer. Folic acid is an essential B vitamin required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein. However, in order to function in this role, it must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF). This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, is disrupted when high-dose methotrexate is used for cancer therapy. As methotrexate functions as a DHFR inhibitor to prevent DNA synthesis in rapidly dividing cells, it also prevents the formation of DHF and THF. This results in a deficiency of coenzymes and a resultant buildup of toxic substances that are responsible for numerous adverse side effects of methotrexate therapy. As levoleucovorin and leucovorin are analogs of tetrahydrofolate (THF), they are able to bypass DHFR reduction and act as a cellular replacement for the co-factor THF, thereby preventing these toxic side effects.

Levoleucovorin is a Folate Analog.

Levoleucovorin has been reported in Homo sapiens with data available.

Levoleucovorin is the active l-isomer of the racemic mixture of the 5-formyl derivative of tetrahydrofolic acid. Metabolically active, l-leucovorin, also known levoleucovorin, does not require bioactivation by dihydrofolate reductase, an enzyme inhibited by folic acid antagonists. This agent may enhance the effects of fluoropyrimidines by stabilizing their binding to the enzyme thymidylate synthase. (NCI04)

LEVOLEUCOVORIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and has 6 approved and 10 investigational indications.

The active metabolite of Folic acid, Pteroyl-D-glutamic acid is used principally as its calcium salt as an antidote to folic acid antagonists which block the conversion of folic acid to folinic acid. Folic acid, a water-soluble B-complex vitamin, is found in foods such as liver, kidneys, yeast, and leafy, green vegetables. Folic acid is used to diagnose folate deficiency and to treat topical sprue and megaloblastic and macrocytic anemias, hematologic complications resulting from a deficiency in folic acid. A member of the vitamin B family that stimulates the hematopoietic system. It is present in the liver and kidney and is found in mushrooms, spinach, yeast, green leaves, and grasses (poaceae). Folic acid is used in the treatment and prevention of folate deficiencies and megaloblastic anemia.

5-Formyltetrahydrofolic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

A folate analog consisting of the pharmacologically active isomer of LEUCOVORIN.

Properties

IUPAC Name |

(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIAGPKUTFNRDU-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023204 | |

| Record name | L-Folinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Folinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68538-85-2 | |

| Record name | L-Folinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68538-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levoleucovorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068538852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoleucovorin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Folinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOLEUCOVORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990S25980Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Folinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Folinic Acid: A Technical Guide to its Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, historical development, and clinical significance of L-folinic acid (levofolinic acid), the biologically active form of folinic acid. Initially identified as "citrovorum factor" in 1948, this vitamer of folic acid has become indispensable in modern medicine, primarily as a rescue agent for high-dose methotrexate chemotherapy and as a potentiator of 5-fluorouracil in the treatment of colorectal cancer. This document details the original experimental protocols for its discovery and early synthesis, presents key quantitative data from historical studies in structured tables, and illustrates the relevant biochemical pathways and experimental workflows using Graphviz diagrams.

Discovery and Early Characterization

This compound was first identified in 1948 by H.E. Sauberlich and C.A. Baumann as an essential growth factor for the bacterium Leuconostoc citrovorum (now known as Weissella citrea).[1][2] This led to it being named "citrovorum factor."[1] Their work demonstrated that certain natural materials, like liver extract, contained a substance that supported the growth of this bacterium, and this substance was distinct from pteroylglutamic acid (folic acid).[1]

Key Experiments in the Discovery of "Citrovorum Factor"

The initial discovery and characterization of what is now known as this compound relied on microbiological assays. These experiments were designed to measure the growth of Leuconostoc citrovorum in response to various substances.

Experimental Protocol: Microbiological Assay for Citrovorum Factor

The following protocol is a reconstruction of the methodologies employed in the mid-20th century for the discovery and characterization of vitamins and growth factors.

-

Preparation of Basal Medium: A basal growth medium was prepared containing all the necessary nutrients for L. citrovorum (e.g., amino acids, glucose, salts, purines, pyrimidines) except for the factor being assayed. This medium would not support the growth of the bacterium on its own.

-

Preparation of Test Samples and Standards:

-

Standard: A standard preparation with a known concentration of a substance to be tested (e.g., folic acid, or later, a purified citrovorum factor concentrate) was serially diluted.

-

Test Samples: Extracts from natural sources (e.g., liver, yeast) were prepared and serially diluted.

-

-

Inoculation: A standardized inoculum of a pure culture of Leuconostoc citrovorum was prepared. A small, measured amount of this inoculum was added to each tube of the basal medium.

-

Assay Setup:

-

A series of sterile test tubes was prepared.

-

To each tube, a specific volume of the basal medium was added.

-

Varying concentrations of the standard or test samples were added to the tubes. Control tubes contained only the basal medium and the inoculum.

-

-

Incubation: The tubes were incubated at an optimal temperature for the growth of L. citrovorum (typically 30-37°C) for a defined period (e.g., 24-72 hours).

-

Measurement of Growth: Bacterial growth was quantified by measuring the turbidity of the medium using a photometer or by titrating the lactic acid produced by the bacteria.

-

Data Analysis: A standard curve was generated by plotting the growth response (turbidity or acid production) against the known concentrations of the standard. The concentration of the citrovorum factor in the test samples was then determined by comparing their growth response to the standard curve.

Experimental Workflow: Microbiological Assay

Quantitative Data from Early Studies

Early research demonstrated that while high concentrations of folic acid could elicit a partial growth response in L. citrovorum, the "citrovorum factor" present in liver extracts was significantly more potent.

| Substance Tested | Relative Growth of L. citrovorum |

| Basal Medium (Control) | Minimal |

| Folic Acid (Pteroylglutamic Acid) | Partial Response at high concentrations |

| Thymidine | Partial Response |

| Liver Extract Concentrate | Marked/Maximal Response |

| Note: This table is a qualitative summary of the findings from early research. Specific quantitative values from the original 1948 publication are not readily available in digital archives. |

Chemical Synthesis and Structure Elucidation

The determination of the chemical structure of the "citrovorum factor" and its subsequent synthesis were major milestones. It was identified as 5-formyl-5,6,7,8-tetrahydrofolic acid. The synthesis of this compound, which was named leucovorin, was a significant achievement.[3]

Experimental Protocol: Early Synthesis of Leucovorin (Calcium Salt)

The following is a generalized protocol based on early synthesis methods.

-

Reaction Setup: Folic acid is suspended in 90-100% formic acid.

-

Catalytic Hydrogenation and Formylation: A platinum oxide catalyst is added to the suspension. The mixture undergoes simultaneous hydrogenation (reduction of the pteridine ring) and formylation (addition of a formyl group).

-

Formation of Calcium Salt:

-

The resulting leucovorin is dissolved in a sodium hydroxide solution.

-

Calcium chloride is added to the solution.

-

The calcium salt of leucovorin is precipitated out of the solution using ethanol.

-

-

Purification: The precipitated calcium leucovorin is then filtered, washed, and dried.

Experimental Workflow: Leucovorin Synthesis

Mechanism of Action and Biochemical Significance

This compound is a reduced and formylated derivative of folic acid.[4] Its primary significance lies in its ability to bypass the enzymatic step blocked by dihydrofolate reductase (DHFR) inhibitors, such as methotrexate.[5][6]

Folic acid itself is biologically inactive and must be reduced to tetrahydrofolate (THF) by DHFR to participate in one-carbon metabolism.[7] this compound, being a derivative of THF, can be readily converted into other active folate cofactors like 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, thus replenishing the folate pool necessary for the de novo synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[6]

Signaling Pathway: Folate Metabolism and the Role of this compound

Historical Significance in Clinical Practice

The clinical applications of this compound have had a profound impact on cancer chemotherapy and the management of folate deficiencies.

"Leucovorin Rescue" in High-Dose Methotrexate Therapy

In the 1960s, the concept of administering high doses of methotrexate (HDMTX) to improve its anticancer efficacy emerged.[7] However, these high doses were highly toxic to normal, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract. The administration of this compound (leucovorin) following HDMTX, termed "leucovorin rescue," was developed to mitigate this toxicity.[7] Leucovorin selectively rescues normal cells by replenishing their folate stores, while cancer cells, which may have impaired folate transport or metabolism, are less efficiently rescued.

Quantitative Data: Early High-Dose Methotrexate with Leucovorin Rescue

| Patient Group | Methotrexate Dose | Leucovorin Rescue Dose | Outcome |

| Lymphoma Patients | 3.5 - 8 g/m² | Standard: 25 mg IV every 6h. High-Dose: >25 mg IV every 6h | High-dose leucovorin rescue was associated with a higher likelihood of subsequent elevated methotrexate concentrations.[8] |

| Patients with Severe MTX-induced Renal Dysfunction | High-Dose MTX | Increased doses of leucovorin | Aborted severe toxicity (leukopenia, thrombocytopenia, mucositis) when initiated 48-72 hours after MTX infusion.[3] |

| Patients with Various Disseminated Cancers | 3 to 7.5 g/m² | Not specified | Overall tumor regression rate of 39%. Myelosuppression occurred in 28% of patients.[9] |

Potentiation of 5-Fluorouracil (5-FU) in Colorectal Cancer

A landmark development in the 1980s was the discovery that this compound could enhance the cytotoxic effects of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer. This compound is converted in cells to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with the active metabolite of 5-FU (FdUMP) and the enzyme thymidylate synthase. This stabilization leads to a more prolonged inhibition of the enzyme, thereby enhancing the disruption of DNA synthesis in cancer cells.

Quantitative Data: Early Clinical Trials of 5-FU with Leucovorin

| Study Arm | Number of Patients | Response Rate (Complete + Partial) | Median Survival |

| 5-FU Alone | Varies across studies | 5% - 18% | Varies |

| 5-FU + Leucovorin | Varies across studies | 16% - 48% | Prolonged by 3 to 6 months in some studies |

| Data compiled from a review of five completed and two ongoing Phase III trials in the early 1990s.[4] |

Conclusion

From its discovery as a bacterial growth factor to its current role as a critical component of cancer chemotherapy, this compound has had a remarkable journey. Its historical significance is rooted in the fundamental understanding of folate metabolism and the subsequent application of this knowledge to solve pressing clinical challenges. The development of leucovorin rescue revolutionized the use of high-dose methotrexate, allowing for more effective cancer treatment with manageable toxicity. Furthermore, its role as a biochemical modulator of 5-fluorouracil established a new paradigm in combination chemotherapy. For researchers and drug development professionals, the story of this compound serves as a compelling example of how basic scientific discovery can translate into life-saving therapeutic strategies.

References

- 1. ebm-journal.org [ebm-journal.org]

- 2. A factor required for the growth of Leuconostoc citrovorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Synthesis of leucovorin | Semantic Scholar [semanticscholar.org]

- 5. Some observations on the action of citrovorum factor in Leuconostoc citrovorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SOME OBSERVATIONS ON THE ACTION OF CITROVORUM FACTOR IN LEUCONOSTOC CITROVORUM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 8. Early, empiric high-dose leucovorin rescue in lymphoma patients treated with sequential doses of high-dose methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

L-Folinic Acid: A Pivotal Intermediate in One-Carbon Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-folinic acid, also known as leucovorin or (6S)-5-formyltetrahydrofolate, is a metabolically active form of folate, a B vitamin essential for a myriad of biological processes.[1][2] Unlike its synthetic counterpart, folic acid, this compound does not require reduction by dihydrofolate reductase (DHFR) to become biologically active, a characteristic that underpins its critical role in various therapeutic applications.[1][2] This guide provides a comprehensive technical overview of the core functions of this compound within one-carbon metabolism, its enzymatic conversions, and its significance in nucleotide biosynthesis and amino acid metabolism. We will delve into quantitative data, detailed experimental protocols, and visual representations of the key pathways to offer a thorough resource for professionals in research and drug development.

Introduction to this compound and One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected biochemical pathways that mediate the transfer of one-carbon units. These reactions are fundamental for the biosynthesis of purines and thymidylate, the building blocks of DNA and RNA, as well as for the methylation of various molecules, including DNA, RNA, proteins, and lipids.[3][4] Folates, in their reduced tetrahydrofolate (THF) form, act as the essential coenzymes that carry and activate these one-carbon units.[5]

This compound is a 5-formyl derivative of THF and a naturally occurring, active form of folate.[2][3] Its primary advantage lies in its ability to bypass the enzymatic step catalyzed by DHFR, an enzyme that is often inhibited by certain drugs, such as the chemotherapeutic agent methotrexate.[1][2] This makes this compound a vital component in "leucovorin rescue" therapy to mitigate the toxic effects of high-dose methotrexate on healthy cells.[6][7] Furthermore, its activity is not significantly impaired by common polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, which can affect the metabolism of folic acid.[8][9]

Biochemical Pathways of this compound

This compound serves as a crucial intermediate that can be readily converted into other active folate derivatives required for various metabolic processes.[2]

Conversion to 5,10-Methenyltetrahydrofolate and 10-Formyltetrahydrofolate

Upon entering the cell, this compound can be converted to 5,10-methenyltetrahydrofolate in an ATP-dependent reaction. This intermediate is then readily interconverted with 10-formyltetrahydrofolate.[10] Both of these folate coenzymes are essential donors of formyl groups in de novo purine biosynthesis.[5][11] Specifically, 10-formyltetrahydrofolate is required for two key steps in the formation of the purine ring.[11]

Conversion to 5,10-Methylenetetrahydrofolate

This compound can also be converted to 5,10-methylenetetrahydrofolate, a critical coenzyme for the synthesis of thymidylate (dTMP) from deoxyuridine monophosphate (dUMP).[2][10] This reaction, catalyzed by thymidylate synthase, is a rate-limiting step in DNA synthesis.[4][12] The potentiation of the anticancer drug 5-fluorouracil (5-FU) by this compound is based on the stabilization of the inhibitory complex between the 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), and thymidylate synthase by 5,10-methylenetetrahydrofolate.[1][12]

Conversion to 5-Methyltetrahydrofolate

Through a series of enzymatic reactions, this compound can also be converted to 5-methyltetrahydrofolate (5-MTHF), the predominant form of folate in circulation.[13] 5-MTHF is the methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and clinical use of this compound.

Table 1: Pharmacokinetic Properties of this compound (Leucovorin)

| Parameter | Value | Reference |

| Bioavailability (Oral) | Dose-dependent; 97% for 25 mg, 75% for 50 mg, 37% for 100 mg | [10] |

| Time to Peak Plasma Concentration (Oral) | ~3 hours (as 5-MTHF) | [13] |

| Time to Peak Plasma Concentration (IV) | ~10 minutes | [10] |

| Elimination Half-life | ~6.2 hours | [2][10] |

| Protein Binding | ~15% | [2] |

| Excretion | 80-90% in urine, 5-8% in feces | [6] |

Table 2: Clinical Dosing of this compound (Leucovorin) in Oncology

| Indication | Dosage and Administration | Reference |

| Methotrexate Rescue (High-Dose) | 15 mg orally, IM, or IV every 6 hours for 10 doses, starting 24 hours after methotrexate initiation. | [6] |

| Colorectal Cancer (with 5-FU) | 200 mg/m² IV over at least 3 minutes, followed by 5-FU. | [6] |

Table 3: Comparative Efficacy of Folate Supplementation on Homocysteine Levels

| Study Population | Intervention | Outcome | Reference |

| Healthy Volunteers | 113 µ g/day 5-MTHF vs. 100 µ g/day Folic Acid | 5-MTHF was more effective in lowering total homocysteine at 24 weeks. | [14] |

| Healthy Females (with MTHFR polymorphism) | Single dose of 416 µg 5-MTHF vs. 400 µg Folic Acid | 5-MTHF resulted in significantly higher plasma folate concentrations. | [14] |

Experimental Protocols

Determination of Folate Derivatives in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantitative analysis of various folate derivatives, including this compound, in human plasma.[15][16]

4.1.1. Sample Preparation [15]

-

To 1 mL of plasma, add 20 pmol of synthetic ethyltetrahydrofolate as an internal standard.

-

Add an extraction buffer containing antioxidants (e.g., ascorbic acid).

-

Vortex the mixture and incubate at 100°C for 30 minutes to release folates from binding proteins.

-

Cool the samples on ice and centrifuge to pellet precipitated proteins.

-

Filter the supernatant through a 0.22-µm filter before HPLC analysis.

-

Column: C18 reverse-phase column (e.g., Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 µm).[16]

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M sodium acetate, pH 5.5).[18]

-

Mobile Phase B: Acetonitrile or methanol.[16]

-

Gradient Elution: A linear gradient from low to high organic phase concentration is used to separate the different folate forms.

-

Detection: UV detection at 280 nm and/or fluorescence detection.[18][19] For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.[16]

Microbiological Assay for Total Folate Activity

This method measures the total biological activity of folates in a sample using folate-dependent microorganisms.[20]

4.2.1. Principle The growth of certain bacteria, such as Lactobacillus rhamnosus, is proportional to the concentration of available folate in the culture medium.[20][21]

4.2.2. Procedure [15]

-

Extract folates from the sample as described in the HPLC sample preparation protocol.

-

Serially dilute the sample extracts and a known concentration of a folate standard (e.g., folic acid).

-

Add the diluted samples and standards to a 96-well microtiter plate containing a folate-free growth medium inoculated with Lactobacillus rhamnosus.

-

Incubate the plate at 37°C until sufficient bacterial growth is observed.

-

Measure the turbidity (optical density) of each well using a microplate reader.

-

Construct a standard curve from the absorbance values of the standards and determine the folate concentration in the samples by interpolation.

Mandatory Visualizations

The following diagrams illustrate the central role of this compound in one-carbon metabolism and its involvement in key biosynthetic pathways.

Conclusion

This compound is a cornerstone of one-carbon metabolism, providing a readily usable source of one-carbon units for essential biosynthetic and methylation reactions. Its ability to bypass the DHFR enzyme makes it an invaluable therapeutic agent, particularly in oncology for methotrexate rescue and as a potentiator of 5-fluorouracil. Understanding the intricate biochemical pathways, quantitative aspects, and analytical methodologies associated with this compound is crucial for researchers, scientists, and drug development professionals seeking to harness its therapeutic potential and further elucidate its role in human health and disease. This guide provides a foundational resource to support these endeavors.

References

- 1. What is the mechanism of Folinic Acid? [synapse.patsnap.com]

- 2. Folinic acid - Wikipedia [en.wikipedia.org]

- 3. Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Folate - Wikipedia [en.wikipedia.org]

- 6. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Safety and Efficacy of High-Dose Folinic Acid in Children with Autism: The Impact of Folate Metabolism Gene Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylenetetrahydrofolate Reductase Polymorphisms: Pharmacogenetic Effects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Purine metabolism - Wikipedia [en.wikipedia.org]

- 12. Effect of folinic acid on fluorouracil activity and expression of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabolism of folinic acid (leucovorin) following oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mthfrsupport.com.au [mthfrsupport.com.au]

- 15. Determination of unmetabolized folic acid in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. ars.usda.gov [ars.usda.gov]

- 18. Plasma kinetic study of folinic acid and 5-methyltetrahydrofolate in healthy volunteers and cancer patients by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a simplified method for the determination of folates in baker's yeast by HPLC with ultraviolet and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. UQ eSpace [espace.library.uq.edu.au]

The Cornerstone of DNA Synthesis: A Technical Guide to the Mechanism of L-Folinic Acid

For Researchers, Scientists, and Drug Development Professionals

L-Folinic acid, a metabolically active form of folate, serves as a critical cofactor in the de novo synthesis of purines and thymidylate, the essential building blocks of DNA. Its mechanism of action circumvents the primary target of antifolate cancer therapeutics, dihydrofolate reductase (DHFR), making it indispensable in both rescue therapies and the potentiation of certain chemotherapeutic agents. This in-depth technical guide elucidates the core biochemical pathways, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the intricate processes involved.

The Central Role of this compound in One-Carbon Metabolism

This compound (also known as leucovorin) is a 5-formyl derivative of tetrahydrofolic acid (THF). Unlike folic acid, it does not require reduction by DHFR to become biologically active.[1] This characteristic is pivotal in its clinical applications, particularly in "leucovorin rescue" protocols following high-dose methotrexate therapy, an antifolate that potently inhibits DHFR.[2]

Upon administration, this compound is readily converted to other reduced folate derivatives, primarily 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate.[3][4] These molecules are central to one-carbon metabolism, a network of biochemical reactions that transfer one-carbon units to various substrates.[5] This process is fundamental for the biosynthesis of purine nucleotides (adenine and guanine) and the pyrimidine nucleotide, thymidylate.[6]

The synthesis of purines requires two folate-dependent steps where 10-formyl-THF donates a formyl group.[4] The synthesis of thymidylate, a rate-limiting step in DNA synthesis, involves the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS) with 5,10-methylenetetrahydrofolate as the one-carbon donor.[7]

Quantitative Data on Key Enzymes in the Folate Pathway

The efficacy of this compound and the impact of antifolates are intrinsically linked to the kinetic properties of the enzymes within the folate metabolic pathway. The following tables summarize key kinetic parameters for human dihydrofolate reductase (DHFR) and serine hydroxymethyltransferase (SHMT), central enzymes in this pathway.

| Enzyme | Substrate/Inhibitor | Parameter | Value | Species/Conditions |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF) | Km | 0.22 µM | Human, pH 7.0, 25°C |

| NADPH | KD | 1.9 µM | Human (modified), pH 7.0, 25°C | |

| Methotrexate (MTX) | Ki | 3.4 pM | Human (recombinant) | |

| Methotrexate (MTX) | Ki | 9.5 nM | Human (modified for fluorescence studies) | |

| Methotrexate (MTX) | IC50 | 9.0 nM | Murine leukemia (L1210) | |

| Methotrexate (MTX) | IC50 | 0.11 µM | Human gastric cancer (BGC-823) | |

| Methotrexate (MTX) | IC50 | 0.035 µM | Human osteosarcoma (Saos-2) | |

| Serine Hydroxymethyltransferase (SHMT) | L-serine | Km | 0.26 ± 0.04 mM | Plasmodium vivax |

| Tetrahydrofolate (THF) | Km | 0.11 ± 0.01 mM | Plasmodium vivax | |

| Tetrahydrofolate (THF) | Km | 0.055 mM | In the presence of NADP+ |

Note: Kinetic parameters can vary significantly based on the enzyme source, purity, and assay conditions.[7][8][9][10][11][12]

Visualizing the Metabolic Pathway and Experimental Workflows

This compound's Role in Nucleotide Synthesis

The following diagram illustrates the metabolic conversion of this compound and its subsequent participation in the synthesis of purines and thymidylate, the essential precursors for DNA replication.

Caption: Metabolic pathway of this compound in DNA synthesis.

Experimental Workflow for Assessing DNA Synthesis via BrdU Incorporation

The bromodeoxyuridine (BrdU) incorporation assay is a widely used method to quantify DNA synthesis and cell proliferation. The following diagram outlines a typical experimental workflow.

Caption: Experimental workflow for BrdU incorporation assay.

Detailed Experimental Protocols

BrdU Incorporation Assay for DNA Synthesis Quantification

This protocol is adapted from established methods for assessing cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA.

Materials:

-

Cell culture medium

-

BrdU labeling solution (10 mM in DMSO)

-

Fixation buffer (e.g., 70% ethanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Denaturation solution (e.g., 2N HCl)

-

Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

-

Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

Propidium iodide (PI) or DAPI for DNA content staining (optional, for flow cytometry)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight. Treat cells with this compound or other compounds of interest for the desired duration.

-

BrdU Labeling: Add BrdU labeling solution to the culture medium to a final concentration of 10-100 µM. Incubate for 1-24 hours, depending on the cell proliferation rate.

-

Cell Fixation: Harvest cells (if for flow cytometry) or wash attached cells with PBS. Fix the cells with fixation buffer for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10-15 minutes at room temperature.

-

DNA Denaturation: Wash the cells with PBS. Add denaturation solution and incubate for 10-30 minutes at room temperature to expose the incorporated BrdU.

-

Neutralization: Carefully remove the denaturation solution and neutralize the cells by adding neutralization buffer for 5 minutes.

-

Blocking: Wash the cells with PBS and block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Analysis: Wash the cells three times. For microscopy, counterstain with DAPI if desired and visualize. For flow cytometry, resuspend the cells in PBS and analyze. If performing cell cycle analysis, incubate with PI/RNase A staining buffer before analysis.

Quantification of Intracellular dNTP Pools by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of deoxyribonucleoside triphosphates (dNTPs) from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Ice-cold 60% methanol

-

LC-MS/MS system (e.g., triple quadrupole)

-

Porous graphitic carbon (PGC) or similar HPLC column

-

Mobile phase A: Ammonium acetate in water

-

Mobile phase B: Acetonitrile

-

Internal standards (e.g., stable isotope-labeled dNTPs)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with this compound or other experimental agents.

-

Metabolite Extraction:

-

Rapidly wash the cells with ice-cold PBS.

-

Quench metabolism and extract dNTPs by adding ice-cold 60% methanol.

-

Scrape the cells and collect the extract.

-

Add internal standards to the extraction solvent for accurate quantification.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation:

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of mobile phase A.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the dNTPs using a suitable HPLC column and a gradient elution with mobile phases A and B.

-

Detect and quantify the dNTPs using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each dNTP and its corresponding internal standard.

-

-

Data Analysis:

Conclusion

This compound's mechanism of action is central to DNA synthesis and repair, providing the essential one-carbon units for nucleotide biosynthesis. Its ability to bypass DHFR makes it a cornerstone of modern cancer therapy, both in mitigating the toxicity of antifolates and in enhancing the efficacy of other chemotherapeutic agents. A thorough understanding of its metabolic pathways, the kinetics of the involved enzymes, and the methodologies to assess its impact on cellular processes is crucial for researchers and drug development professionals seeking to leverage this vital molecule in novel therapeutic strategies.

References

- 1. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 2. Substrate channeling between the human dihydrofolate reductase and thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure of and kinetic channelling in bifunctional dihydrofolate reductase-thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. researchgate.net [researchgate.net]

- 8. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

An In-depth Technical Guide on the Cellular Uptake and Transport of L-Folinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Folinic acid, the biologically active form of folic acid, plays a crucial role in one-carbon metabolism, which is essential for the synthesis of nucleotides and other vital cellular components. Unlike folic acid, this compound does not require reduction by dihydrofolate reductase (DHFR) to participate in these reactions, making it a valuable therapeutic agent in various clinical settings, including as a rescue agent for high-dose methotrexate therapy and in the treatment of certain metabolic disorders. Understanding the mechanisms by which this compound enters and is transported within cells is paramount for optimizing its therapeutic efficacy and for the development of novel drug delivery strategies.

This technical guide provides a comprehensive overview of the primary pathways involved in the cellular uptake and transport of this compound: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). It details the kinetics of transport, the experimental protocols used to study these processes, and the signaling pathways that regulate the expression and activity of these transporters.

Cellular Transport Mechanisms for this compound

The cellular uptake of this compound is a complex process mediated by three distinct transport systems, each with unique characteristics regarding affinity, pH dependence, and mechanism of action.

-

Reduced Folate Carrier (RFC): Also known as solute carrier family 19 member 1 (SLC19A1), the RFC is a major facilitator of folate transport in most mammalian cells and tissues at physiological pH (around 7.4).[1][2] It functions as an anion exchanger, mediating the uptake of reduced folates like this compound in exchange for intracellular organic phosphates.[1]

-

Proton-Coupled Folate Transporter (PCFT): Encoded by the SLC46A1 gene, the PCFT is a high-affinity transporter that operates optimally in acidic environments (pH 5.5-5.8).[3][4] This pH-dependent mechanism is particularly important for the intestinal absorption of dietary folates in the duodenum and jejunum, where the microclimate is acidic.[3] PCFT functions as a symporter, coupling the influx of folates to the downhill movement of protons.[5]

-

Folate Receptors (FRs): Folate receptors, primarily FRα and FRβ, are high-affinity binding proteins anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) tail.[6][7] They mediate the cellular uptake of folates via receptor-mediated endocytosis.[8] Upon binding of this compound, the receptor-ligand complex is internalized into endosomes. The acidic environment within the endosome facilitates the dissociation of this compound from the receptor, which is then transported into the cytoplasm.[8]

Quantitative Data on this compound Transport

The efficiency of this compound transport by each system is characterized by specific kinetic parameters. The following tables summarize the available quantitative data for the interaction of this compound and related folates with their respective transporters. It is important to note that specific kinetic data for this compound can be limited, and some values are derived from studies on structurally similar folates.

| Transporter | Substrate | Parameter | Value | Cell Line/System | Reference |

| Reduced Folate Carrier (RFC) | 5-Formyl-THF (Leucovorin) | K_m | ~1-5 µM | L1210 cells | [9] |

| 5-Formyl-THF (Leucovorin) | K_m | 2-7 µM | General | [5] | |

| l-Leucovorin | Affinity | 8-fold higher than d-LV | CEM-7A cells | [10] | |

| Proton-Coupled Folate Transporter (PCFT) | 5-Formyl-THF (Leucovorin) | K_t | Not specified | HeLa R5 cells | [11] |

| l-Leucovorin | Affinity | 3.5-fold higher than d-LV | Not specified | [10] | |

| Folic Acid | K_m | 1.21 µM | Rat small intestine | [9][12] | |

| Folic Acid | V_max | 4.63 x 10⁻⁷ M/min | Rat small intestine | [9][12] | |

| Folate Receptors (FRα & FRβ) | Synthetic Folinic Acid | IC₅₀ (FRα) | 44.1450 µM | ELISA | |

| Synthetic Folinic Acid | IC₅₀ (FRβ) | 26.1068 µM | ELISA | ||

| Folic Acid | K_d (FRα) | ~0.19 nM | Radioligand binding assay | ||

| 5-Methyl-THF | K_d (FRα) | 3 nM | Monkey kidney cells | [6] |

Experimental Protocols for Studying this compound Uptake

The investigation of this compound transport relies on a variety of in vitro cellular assays. Below are detailed methodologies for key experiments.

Radiolabeled this compound Uptake Assay

This protocol describes a common method for measuring the cellular uptake of this compound using a radiolabeled form, such as [³H]-L-Folinic acid.

Materials:

-

Cell line of interest (e.g., Caco-2, KB, HeLa, L1210) cultured in appropriate media.

-

[³H]-L-Folinic acid.

-

Unlabeled this compound.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4 for RFC studies, or MES for pH 5.5 for PCFT studies).

-

Ice-cold phosphate-buffered saline (PBS).

-

Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

-

Scintillation cocktail.

-

Scintillation counter.

-

Multi-well cell culture plates (e.g., 24-well or 96-well).

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer at the desired pH.

-

Pre-incubation: Add transport buffer to each well and pre-incubate the cells at 37°C for 10-15 minutes to allow them to equilibrate.

-

Initiation of Uptake: To initiate the uptake, aspirate the pre-incubation buffer and add the transport buffer containing a known concentration of [³H]-L-Folinic acid. For competition experiments, co-incubate with a molar excess of unlabeled this compound or other inhibitors.

-

Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes) to determine the initial rate of uptake.

-

Termination of Uptake: To stop the transport process, rapidly aspirate the incubation solution and wash the cells three times with ice-cold PBS. This step should be performed quickly to minimize efflux of the radiolabeled substrate.

-

Cell Lysis: Add cell lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of [³H]-L-Folinic acid taken up by the cells and normalize it to the protein concentration in each well. Kinetic parameters (K_m and V_max) can be calculated by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Competitive Binding Assay for Folate Receptors

This protocol outlines a method to determine the binding affinity of this compound to folate receptors using a competitive binding assay with radiolabeled folic acid.

Materials:

-

Cells overexpressing folate receptors (e.g., KB cells).

-

[³H]-Folic acid.

-

Unlabeled this compound and unlabeled folic acid.

-

Binding buffer (e.g., PBS with 1% bovine serum albumin, pH 7.4).

-

Acidic buffer (e.g., 0.1 M sodium acetate, pH 3.5) to strip endogenous folates.

-

Multi-well plates.

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in binding buffer.

-

Stripping of Endogenous Folates: Briefly expose the cells to the acidic buffer to remove any bound endogenous folates, followed by washing with binding buffer to neutralize the pH.

-

Competitive Binding: In a series of tubes, incubate a fixed concentration of [³H]-Folic acid with increasing concentrations of unlabeled this compound (the competitor) and a constant number of cells. Include a control with no competitor and a control with a large excess of unlabeled folic acid to determine total and non-specific binding, respectively.

-

Incubation: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

Separation of Bound and Free Ligand: Separate the cells from the incubation medium by centrifugation or filtration.

-

Quantification: Measure the radioactivity associated with the cell pellet or filter.

-

Data Analysis: Plot the percentage of specifically bound [³H]-Folic acid as a function of the log concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Folic acid) can be determined from this curve. The dissociation constant (K_d) for this compound can then be calculated using the Cheng-Prusoff equation.

Visualization of Transport and Regulatory Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular transport mechanisms and signaling pathways involved in this compound uptake.

Cellular Uptake and Transport Pathways of this compound

Caption: Overview of the three main cellular uptake pathways for this compound.

Experimental Workflow for a Radiolabeled Uptake Assay

Caption: Step-by-step workflow for a typical radiolabeled cellular uptake experiment.

Signaling Pathways Regulating Folate Transporter Expression

Caption: Transcriptional regulation of the PCFT gene by Vitamin D3 and NRF1.

Caption: Simplified overview of JAK-STAT and ERK signaling pathways activated by folate receptor engagement.

Conclusion

The cellular uptake and transport of this compound are multifaceted processes critical for its therapeutic action. A thorough understanding of the roles and regulation of the Reduced Folate Carrier, the Proton-Coupled Folate Transporter, and Folate Receptors provides a foundation for optimizing drug delivery and overcoming mechanisms of resistance. The quantitative data, experimental protocols, and pathway visualizations presented in this guide offer a valuable resource for researchers and drug development professionals dedicated to advancing the therapeutic applications of this compound and other folate-based therapies. Further research to elucidate the precise kinetic parameters of this compound for each transporter and to fully map the intricate regulatory networks will continue to refine our ability to harness these pathways for improved clinical outcomes.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor-mediated folate accumulation is regulated by the cellular folate content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of folate receptor-β expression in human neoplastic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Reduced Folate Carrier (RFC) by Vitamin D Receptor at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling to Extracellular Signal-regulated Kinase from ErbB1 Kinase and Protein Kinase C: FEEDBACK, HETEROGENEITY, AND GATING - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of a folate transporter in HeLa cells with a low pH optimum and high affinity for pemetrexed distinct from the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Competitive inhibition between folic acid and methotrexate for transport carrier in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Differentiation of L-Folinic Acid and Folic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folate (Vitamin B9) is a critical water-soluble vitamin essential for one-carbon metabolism, a network of biochemical reactions required for nucleotide synthesis, amino acid homeostasis, and methylation processes.[1][2] While "folate" is a general term, the specific forms used in research, supplementation, and clinical practice—primarily synthetic folic acid and L-folinic acid—are not biologically equivalent.[3] Their metabolic activation pathways, cellular transport, and interaction with key enzymes differ significantly. Folic acid, a fully oxidized synthetic precursor, requires a multi-step, potentially rate-limiting enzymatic reduction to become active.[4][5] In contrast, this compound is a reduced, more direct entrant into the folate metabolic cycle, bypassing the initial critical reduction steps.[3][4] This guide provides an in-depth technical comparison of their metabolic pathways, presents quantitative data on their kinetics and bioavailability, outlines relevant experimental protocols, and discusses the implications of these differences for research and drug development.

Cellular Uptake and Transport of Folates

The entry of folates into mammalian cells is a regulated process mediated by three primary transport systems, each with distinct characteristics regarding tissue expression, pH dependency, and substrate affinity.[6][7][8]

-

Reduced Folate Carrier (RFC/SLC19A1): Considered the major transporter for delivering folates to systemic tissues, RFC functions optimally at a neutral to slightly alkaline pH.[8][9] It operates as an anion antiporter, using an organic phosphate gradient to facilitate folate uptake.[9]

-

Proton-Coupled Folate Transporter (PCFT/SLC46A1): PCFT is the primary transporter responsible for the intestinal absorption of dietary folates.[1][10] Its activity is maximal at an acidic pH (around 5.5), which aligns with the microenvironment of the proximal small intestine.[7][8] PCFT also plays a crucial role in transporting folates across the choroid plexus into the central nervous system.[9]

-

Folate Receptors (FRα, FRβ): These are high-affinity, glycosylphosphatidylinositol (GPI)-anchored proteins that bind extracellular folates and internalize them via endocytosis.[6][8][10] FRα is highly expressed in tissues like the choroid plexus and placenta, where it is critical for folate transport to the brain and fetus, respectively.[1][2][9]

Both folic acid and this compound utilize these transport systems, although affinities may vary. The distinct pH dependencies of RFC and PCFT underscore their specialized roles in folate absorption versus systemic distribution.

References

- 1. researchgate.net [researchgate.net]

- 2. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. autism.fratnow.com [autism.fratnow.com]

- 4. droracle.ai [droracle.ai]

- 5. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for recognition and transport of folic acid in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. autism.fratnow.com [autism.fratnow.com]

- 8. Structural basis for recognition and transport of folic acid in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Absorption and blood/cellular transport of folate and cobalamin: pharmacokinetic and physiological considerations - PMC [pmc.ncbi.nlm.nih.gov]

L-Folinic Acid as a Reduced Folate Source In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of L-folinic acid as a reduced folate source in in-vitro experimental systems. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the mechanisms, applications, and methodologies associated with this compound in a laboratory setting.

Introduction to this compound

This compound, also known as leucovorin, is a metabolically active form of folate, a B vitamin essential for a variety of cellular processes. Unlike folic acid, a synthetic and oxidized form of folate, this compound is a reduced folate and does not require the action of the enzyme dihydrofolate reductase (DHFR) for its conversion into a usable form.[1][2] This characteristic makes it a valuable tool in in-vitro studies, particularly in contexts where DHFR activity may be compromised or intentionally inhibited.

This guide will delve into the critical role of this compound in one-carbon metabolism, its comparative efficacy with other folate sources, and its significant applications in cancer research, specifically in methotrexate rescue and the potentiation of fluoropyrimidines like 5-fluorouracil (5-FU).

Mechanism of Action and Role in One-Carbon Metabolism

This compound serves as a crucial donor of one-carbon units in a series of metabolic reactions collectively known as one-carbon metabolism. These reactions are fundamental for the biosynthesis of purines and thymidylate, which are the building blocks of DNA and RNA, as well as for the methylation of various molecules, including DNA, RNA, proteins, and lipids.[3][4][5]

Upon entering the cell, this compound is readily converted into various tetrahydrofolate (THF) derivatives, which are the active coenzymes in one-carbon transfer reactions. The metabolic pathway of this compound is depicted in the diagram below.

Comparative Efficacy of Folate Sources in Vitro

The choice of folate source in cell culture media can significantly impact experimental outcomes. This section provides a comparative analysis of this compound, folic acid, and L-5-methyltetrahydrofolate (L-5-MTHF).

This compound vs. Folic Acid

The primary advantage of this compound over folic acid in vitro is its ability to bypass the DHFR enzyme.[1] This is particularly relevant in cell lines with low DHFR expression or in experiments involving DHFR inhibitors like methotrexate. In some studies, at high concentrations, folic acid has been observed to have different effects on cell proliferation compared to reduced folates.

| Cell Line | Folate Source | Concentration | Effect on Cell Proliferation | Reference |

| Human Lymphocytes | Folic Acid | 120 nM | Lower frequency of micronucleated cells | [6] |

| Human Lymphocytes | L-5-MTHF | 120 nM | Higher frequency of micronucleated cells | [6] |

This compound vs. L-5-Methyltetrahydrofolate (L-5-MTHF)

L-5-MTHF is the most abundant form of folate in human plasma and can directly participate in the methionine cycle. This compound, on the other hand, can be converted to all active THF coenzymes, including those required for both nucleotide synthesis and methylation.[7] The choice between the two depends on the specific metabolic pathway under investigation.

| Cell Line | Condition | Folate Source | Outcome | Reference |

| HTR-8/SVneo | Methotrexate-induced cytotoxicity | Folic Acid | No rescue effect | [4][8] |

| HTR-8/SVneo | Methotrexate-induced cytotoxicity | This compound | Significant rescue effect | [4][8] |

| HTR-8/SVneo | Methotrexate-induced cytotoxicity | L-5-MTHF | Significant rescue effect | [4][8] |

Key In Vitro Applications of this compound

Methotrexate Rescue

Methotrexate is a potent inhibitor of DHFR, leading to the depletion of intracellular reduced folates and subsequent cell death. This compound is widely used in vitro to "rescue" cells from methotrexate-induced toxicity by replenishing the pool of reduced folates downstream of the DHFR block.[2] This allows for the study of other cellular processes in the presence of methotrexate without causing complete cell death.

References

- 1. RETRACTED ARTICLE: New recommendations for reversal of high-dose methotrexate cytotoxicity with folinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical rationale for the synergism of 5-fluorouracil and folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of L-Folinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Folinic acid, also known as leucovorin or 5-formyltetrahydrofolate, is a reduced folate that plays a critical role in one-carbon metabolism. Unlike folic acid, it does not require reduction by dihydrofolate reductase (DHFR) to become biologically active, making it a vital therapeutic agent in various clinical settings, including as a rescue agent for high-dose methotrexate chemotherapy and in combination with 5-fluorouracil for the treatment of colorectal cancer.[1][2][3] This technical guide provides a comprehensive overview of the enzymatic conversion of this compound, focusing on the core enzymes, their kinetics, and detailed experimental protocols for their study.

The Central Role of 5,10-Methenyltetrahydrofolate Synthetase (MTHFS)

The primary and rate-limiting step in the metabolic utilization of this compound is its irreversible conversion to 5,10-methenyltetrahydrofolate.[4][5] This reaction is catalyzed by the enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS; EC 6.3.3.2), also known as 5-formyltetrahydrofolate cyclo-ligase.[6]

The reaction proceeds as follows:

5-formyltetrahydrofolate + ATP → 5,10-methenyltetrahydrofolate + ADP + Pi

This ATP-dependent reaction is crucial for mobilizing the one-carbon unit from this compound into the cellular folate pool, where it can be used for the biosynthesis of purines and thymidylate.[4]

Enzyme Kinetics

The kinetic parameters of MTHFS have been characterized in several species. A summary of these findings is presented in the table below.

| Enzyme Source | Substrate | Km | Vmax / Turnover Number | Optimal Conditions | Reference |

| Rabbit Liver | 5-formyltetrahydrofolate | 0.5 µM | 300/min (Turnover Number) | pH 5.0-7.5, 30°C | [7] |

| MgATP | 0.3 mM | [7] | |||

| Mus musculus (recombinant) | (6S)-5-formyltetrahydrofolate | 5 µM | Not Reported | Not Reported | [4] |

| Mg-ATP | 769 µM | [4] |

Downstream Enzymatic Conversions

Once converted to 5,10-methenyltetrahydrofolate, the one-carbon unit can be further metabolized by a bifunctional enzyme possessing two distinct activities: 5,10-methenyltetrahydrofolate cyclohydrolase and 5,10-methylenetetrahydrofolate dehydrogenase. In humans, these activities are part of a trifunctional enzyme that also includes 10-formyltetrahydrofolate synthetase activity.[8]

-

5,10-Methenyltetrahydrofolate Cyclohydrolase (EC 3.5.4.9): This enzyme catalyzes the reversible hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate.[5][9]

5,10-methenyltetrahydrofolate + H₂O ⇌ 10-formyltetrahydrofolate

-

5,10-Methylenetetrahydrofolate Dehydrogenase (EC 1.5.1.5): This enzyme catalyzes the reversible NADP⁺-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate.[5][10]

5,10-methylenetetrahydrofolate + NADP⁺ ⇌ 5,10-methenyltetrahydrofolate + NADPH + H⁺

Enzyme Kinetics of Downstream Enzymes

Kinetic data for the human cytoplasmic bifunctional dehydrogenase/cyclohydrolase enzyme has been reported, indicating that the cyclohydrolase activity is the rate-limiting step in the conversion of 10-formyltetrahydrofolate to 5,10-methylenetetrahydrofolate.[5][9]

| Enzyme/Activity | Substrate | Km | Specific Activity/kcat | Optimal Conditions | Reference |

| Human Cytoplasmic Dehydrogenase/Cyclohydrolase | 5,10-CH₂-THF | Not explicitly stated | 22 ± 2 µmol/min/mg (Leishmania major) | NADP⁺ dependent | [10] |

| 5,10-CH=THF | Not explicitly stated | 6.3 ± 0.8 µmol/min/mg (Leishmania major) | Not explicitly stated | [10] |

Experimental Protocols

Protocol 1: Assay for 5,10-Methenyltetrahydrofolate Synthetase (MTHFS) Activity

This protocol is adapted from a method used to measure MTHFS activity in fibroblast cell lysates.[11]

Materials:

-

Cell lysate or purified enzyme preparation

-

Enzyme cocktail (to be prepared fresh):

-

50 mM MES buffer, pH 6.0

-

10 mM 2-mercaptoethanol

-

10 mM Magnesium Acetate

-

1 mM ATP

-

0.1-0.2 mM this compound (5-formyltetrahydrofolate)

-

-

Ice

-

Heating block or water bath at 37°C and 100°C

-

LC-MS/MS system for quantification of 5,10-methenyltetrahydrofolate

Procedure:

-

Prepare the enzyme cocktail and keep it on ice.

-

Prepare cell lysates by homogenizing cells in an appropriate buffer and clarifying by centrifugation (e.g., 14,000 rpm for 10 minutes at 4°C). Determine the protein concentration of the lysate.[11]

-

In a microcentrifuge tube, combine one volume of the enzyme cocktail with one volume of the cell lysate (e.g., 50 µL of cocktail and 50 µL of lysate). The final protein concentration should be optimized for linear product formation over time.

-

For a time course experiment, prepare multiple identical reaction mixtures.

-

Incubate the reaction mixtures at 37°C.

-

At specific time points (e.g., 0, 5, 10, 15, 20, 30 minutes), stop the reaction by boiling the sample for 3 minutes. The 0-minute time point serves as the blank.[11]

-

Centrifuge the boiled samples to pellet the precipitated protein.

-

Analyze the supernatant for the concentration of 5,10-methenyltetrahydrofolate using a validated LC-MS/MS method.

-

Calculate the enzyme activity as the rate of product formation over time, normalized to the amount of protein in the assay.

Protocol 2: Assay for 5,10-Methylenetetrahydrofolate Dehydrogenase Activity

This spectrophotometric assay measures the NADP⁺-dependent conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate by monitoring the increase in absorbance at 350 nm due to the formation of the product.[10][12]

Materials:

-

Purified enzyme or cell extract

-

Assay buffer: 25 mM K⁺-HEPES, pH 7.5

-

1 mM 5,10-methylenetetrahydrofolate (prepared fresh by reacting tetrahydrofolate with formaldehyde)

-

1 mM NADP⁺

-

Spectrophotometer capable of reading at 350 nm

Procedure:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, 1 mM 5,10-methylenetetrahydrofolate, and 1 mM NADP⁺.

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately monitor the increase in absorbance at 350 nm over time.

-

The rate of the reaction is proportional to the enzyme activity. The concentration of 5,10-methenyltetrahydrofolate can be calculated using its molar extinction coefficient (24.9 mM⁻¹ cm⁻¹).[12]

Protocol 3: Assay for 5,10-Methenyltetrahydrofolate Cyclohydrolase Activity

This assay measures the hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate by monitoring the decrease in absorbance at 350 nm.[10]

Materials:

-

Purified enzyme or cell extract

-

Assay buffer: 100 mM potassium maleate, pH 7.4, containing 20 mM 2-mercaptoethanol

-

0.1 mM 5,10-methenyltetrahydrofolate

-

Spectrophotometer capable of reading at 350 nm

Procedure:

-

In a cuvette, prepare a reaction mixture containing the assay buffer and 0.1 mM 5,10-methenyltetrahydrofolate.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the decrease in absorbance at 350 nm over time.

-

The rate of the reaction is proportional to the cyclohydrolase activity.

Visualizations

Signaling Pathway

Caption: Enzymatic conversion pathway of this compound.

Experimental Workflow

Caption: General workflow for enzyme characterization.

References

- 1. 5,10-methenyltetrahydrofolate cyclohydrolase, rat liver and chemically catalysed formation of 5-formyltetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folate Metabolism Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 5,10-methenyltetrahydrofolate cyclohydrolase, rat liver and chemically catalysed formation of 5-formyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methenyltetrahydrofolate cyclohydrolase is rate limiting for the enzymatic conversion of 10-formyltetrahydrofolate to 5,10-methylenetetrahydrofolate in bifunctional dehydrogenase-cyclohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytochemical demonstration of 5-formyl tetrahydrofolate cyclodehydrase and 5,10-methenyl tetrahydrofolate cyclohydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular structure of a 5,10‐methylenetetrahydrofolate dehydrogenase from the silkworm Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. THE ENZYMES OF THE 10-FORMYL-TETRAHYDROFOLATE SYNTHETIC PATHWAY ARE FOUND EXCLUSIVELY IN THE CYTOSOL OF THE TRYPANOSOMATID PARASITE LEISHMANIA MAJOR - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of L-Folinic Acid in Nucleotide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-folinic acid, a metabolically active form of folate, plays a pivotal role in the de novo biosynthesis of purines and pyrimidines, the fundamental building blocks of DNA and RNA. As a reduced folate, this compound circumvents the enzymatic step catalyzed by dihydrofolate reductase (DHFR), a key target for various chemotherapeutic agents. This technical guide provides an in-depth exploration of the biochemical pathways through which this compound contributes to nucleotide synthesis. It details the enzymatic conversions of this compound into essential one-carbon donors, namely 10-formyltetrahydrofolate (10-formyl-THF) and 5,10-methylenetetrahydrofolate (5,10-methylene-THF), and their subsequent utilization in the construction of the purine ring and the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). This document summarizes key quantitative data, provides detailed experimental protocols for studying folate metabolism, and presents visual diagrams of the core pathways to offer a comprehensive resource for researchers in cellular metabolism and drug development.

Introduction to Folate Metabolism and the Significance of this compound

Folate (Vitamin B9) is an essential nutrient that, in its various reduced forms, acts as a carrier of one-carbon units in a multitude of metabolic reactions.[1][2] These reactions, collectively known as one-carbon metabolism, are fundamental for the synthesis of nucleotides and certain amino acids, as well as for methylation reactions critical for epigenetic regulation.[3][4]

Unlike synthetic folic acid, which requires reduction by dihydrofolate reductase (DHFR) to become biologically active tetrahydrofolate (THF), this compound (also known as leucovorin or 5-formyl-THF) is a reduced folate derivative.[1][5][6][7] This biochemical distinction is of paramount importance in clinical settings, particularly in oncology. Antifolate drugs, such as methotrexate, inhibit DHFR, thereby depleting the cellular pool of THF and halting DNA synthesis in rapidly proliferating cancer cells.[8][9] this compound is administered as a "rescue" agent to bypass the DHFR blockade in normal cells, replenishing the THF pool and mitigating the toxic side effects of chemotherapy.[10][11][12]

Biochemical Pathways: this compound's Journey to Nucleotide Synthesis

Upon entering the cell, this compound is readily converted into other active folate derivatives that directly participate in purine and pyrimidine biosynthesis.

Conversion to Tetrahydrofolate (THF) Derivatives

This compound is metabolized to 5,10-methenyltetrahydrofolate, which is then converted to other THF derivatives that serve as one-carbon donors.[13] The two key derivatives for nucleotide synthesis are:

-

10-formyltetrahydrofolate (10-formyl-THF): This derivative donates formyl groups for two critical steps in the de novo purine synthesis pathway.[14][15][16]

-

5,10-methylenetetrahydrofolate (5,10-methylene-THF): This derivative provides the methyl group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in pyrimidine synthesis.[17][18]

The interconversion of these folate derivatives is a dynamic process regulated by several key enzymes, including serine hydroxymethyltransferase (SHMT) and methylenetetrahydrofolate reductase (MTHFR).

Figure 1: Overview of this compound Metabolism for Nucleotide Synthesis.

Role in De Novo Purine Biosynthesis

The de novo synthesis of the purine ring is a multi-step process that assembles the ring from various small molecules. 10-formyl-THF is the donor of two carbon atoms, C2 and C8, to the purine ring.[12][14]

-

C8 Donation: Glycinamide ribonucleotide (GAR) transformylase utilizes 10-formyl-THF to formylate GAR, incorporating the C8 atom.[11][19]

-

C2 Donation: Aminoimidazole carboxamide ribonucleotide (AICAR) transformylase uses 10-formyl-THF to formylate AICAR, incorporating the C2 atom.[14]

Figure 2: Role of 10-Formyl-THF in De Novo Purine Synthesis.

Role in Pyrimidine Biosynthesis